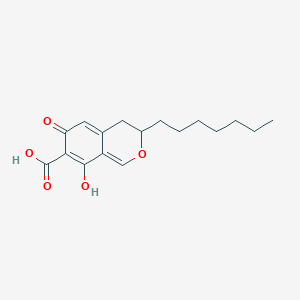
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine is an organic compound characterized by the presence of two thiophene rings attached to a tetrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene derivatives with hydrazine and nitriles, followed by cyclization to form the tetrazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene rings .
Applications De Recherche Scientifique
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mécanisme D'action
The mechanism by which 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine exerts its effects is primarily related to its electronic structure. The presence of the tetrazine ring and thiophene units allows for extensive conjugation, which can facilitate electron transfer processes. This makes the compound particularly useful in applications requiring efficient charge transport, such as in organic electronics .
Comparaison Avec Des Composés Similaires
3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP): This compound shares the thiophene units but has a different core structure, leading to different electronic properties.
1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: Another similar compound with a pyrrolo[3,2-b]pyrrole core, which affects its reactivity and applications.
Uniqueness: 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which provides distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for organic electronics .
Propriétés
Formule moléculaire |
C10H6N4S2 |
|---|---|
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
3,6-dithiophen-2-yl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H6N4S2/c1-3-7(15-5-1)9-11-13-10(14-12-9)8-4-2-6-16-8/h1-6H |
Clé InChI |
LPBCTXJGOILQDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NN=C(N=N2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


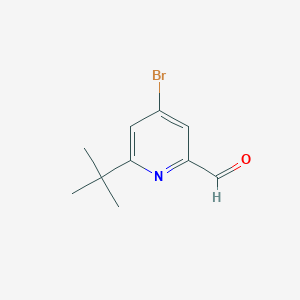
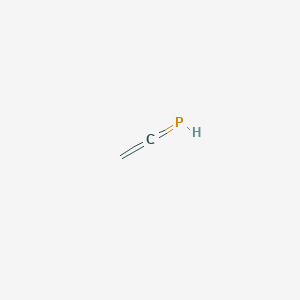
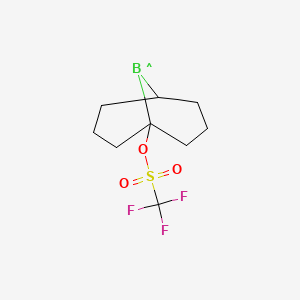
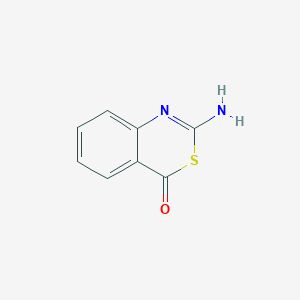
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)



![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)




